molecular formula C12H20N4O B2624457 5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole CAS No. 2187426-25-9

5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole

Cat. No. B2624457
M. Wt: 236.319
InChI Key: NBOPIOIUNSXYHE-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.319. The purity is usually 95%.
BenchChem offers high-quality 5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole' involves the reaction of an oxadiazole derivative with a pyrrolopyridine derivative in the presence of a suitable catalyst.

Starting Materials
Ethyl 2-amino-2-(ethoxycarbonyl)acetate, Methyl hydrazinecarboxylate, Ethyl chloroacetate, Sodium ethoxide, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, 3,4-dihydro-2H-pyrrole, Acetic anhydride, Sodium bicarbonate, Sodium hydroxide, Hydrochloric acid, Methanol, Ethanol, Diethyl ether, Chloroform, Wate

Reaction
Step 1: Synthesis of ethyl 2-amino-2-(ethoxycarbonyl)acetate by reacting ethyl chloroacetate with sodium ethoxide followed by reaction with methyl hydrazinecarboxylate., Step 2: Synthesis of 5-(2-hydroxyethyl)-3-ethyl-1,2,4-oxadiazole by reacting ethyl 2-amino-2-(ethoxycarbonyl)acetate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide., Step 3: Synthesis of 5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole by reacting 3,4-dihydro-2H-pyrrole with acetic anhydride followed by reaction with 5-(2-hydroxyethyl)-3-ethyl-1,2,4-oxadiazole in the presence of a suitable catalyst., Step 4: Purification of the final product by washing with water, drying with anhydrous sodium sulfate, and recrystallization from a suitable solvent such as chloroform or diethyl ether.

properties

IUPAC Name

5-[(3aS,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-10-14-11(17-15-10)12-4-5-16(2)7-9(12)6-13-8-12/h9,13H,3-8H2,1-2H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOPIOIUNSXYHE-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C23CCN(CC2CNC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NOC(=N1)[C@@]23CCN(C[C@@H]2CNC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.